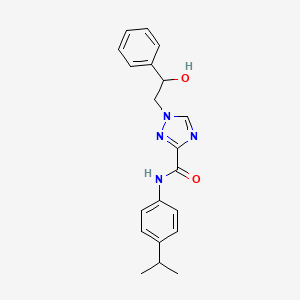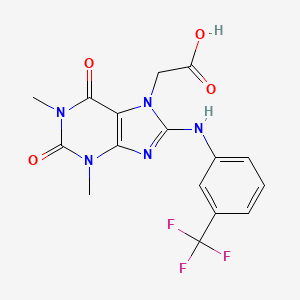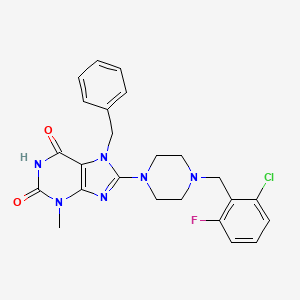
5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.
Wirkmechanismus
The mechanism of action of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide is not fully understood. However, studies have suggested that this compound may exert its effects by modulating various signaling pathways. In anticancer research, this compound has been shown to induce apoptosis by activating caspase enzymes. In antimicrobial research, this compound has been shown to disrupt bacterial cell membranes. In protein-protein interaction research, this compound has been shown to disrupt protein-protein interactions by binding to specific sites on proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied extensively. In vitro studies have shown that this compound has cytotoxic effects on cancer cells and antimicrobial effects on various bacterial strains. In vivo studies have shown that this compound has potential as an anticancer agent in animal models. However, further studies are needed to determine the safety and efficacy of this compound in humans.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide in lab experiments include its potential as an anticancer and antimicrobial agent, and as a modulator of protein-protein interactions. The limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.
Zukünftige Richtungen
For research on 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide include further studies on its mechanism of action, safety and efficacy in humans, and optimization of its synthesis method. This compound also has potential as a lead compound for the development of new drugs targeting cancer, infectious diseases, and protein-protein interactions. Additionally, studies on the structure-activity relationship of this compound may lead to the development of more potent and selective analogs.
Synthesemethoden
The synthesis of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide has been achieved using various methods. One of the most commonly used methods involves the reaction of 4-bromo-1-phenyl-1H-1,2,3-triazole with furan-2-ylmethanamine in the presence of copper (I) iodide and cesium carbonate. This method has been optimized to obtain high yields of the compound. Other methods such as the use of palladium-catalyzed cross-coupling reactions have also been reported.
Wissenschaftliche Forschungsanwendungen
The scientific research applications of 5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)-1H-1,2,3-triazole-4-carboxamide are diverse. This compound has been studied for its potential as an anticancer agent, antimicrobial agent, and as a modulator of protein-protein interactions. In anticancer research, this compound has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis. In antimicrobial research, this compound has shown activity against various bacterial strains. In protein-protein interaction research, this compound has shown potential as a modulator of protein-protein interactions involved in disease pathways.
Eigenschaften
IUPAC Name |
5-amino-1-(4-bromophenyl)-N-(furan-2-ylmethyl)triazole-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrN5O2/c15-9-3-5-10(6-4-9)20-13(16)12(18-19-20)14(21)17-8-11-2-1-7-22-11/h1-7H,8,16H2,(H,17,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJMQTSMBJPOXOG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Br)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-2-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2396591.png)



![4-bromo-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2396598.png)

![N,N-bis[(4-fluorophenyl)methyl]-5-nitropyrimidin-2-amine](/img/structure/B2396603.png)
![1-(3-bromobenzoyl)-1'-(2-(3-(but-3-yn-1-yl)-3H-diazirin-3-yl)ethyl)-6'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one](/img/structure/B2396604.png)


![3-[(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzohydrazide](/img/structure/B2396608.png)


![ethyl 2-[({[4-amino-5-(4-methoxybenzyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B2396614.png)